molecular formula C19H35N5O5 B12912804 L-Lysylglycyl-L-prolyl-L-leucine CAS No. 185312-00-9

L-Lysylglycyl-L-prolyl-L-leucine

Cat. No.: B12912804
CAS No.: 185312-00-9
M. Wt: 413.5 g/mol
InChI Key: LSULGGWQWMXIKB-KKUMJFAQSA-N
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Description

(S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides and amino acids. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction.

    Attachment of the Diaminohexanamido Group: This is achieved through peptide coupling reactions, where the amino group of the hexanamido moiety reacts with a carboxyl group on the pyrrolidine ring.

    Final Coupling and Purification: The final step involves coupling the intermediate with 4-methylpentanoic acid, followed by purification using techniques such as chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis machines and large-scale reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the amide groups, converting them into amines.

    Substitution: The compound can participate in substitution reactions, especially at the carboxamido and amino groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.

Major Products:

    Oxidation Products: Oxo derivatives and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated derivatives and substituted amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and protein binding. Its structure allows it to interact with various biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which (S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often mediated by hydrogen bonds, van der Waals forces, and ionic interactions. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

    2,6-Diaminohexanoic acid: Shares the diaminohexanoic moiety but lacks the pyrrolidine and 4-methylpentanoic acid components.

    Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the diaminohexanoic and 4-methylpentanoic acid components.

    4-Methylpentanoic acid: Contains the 4-methylpentanoic acid moiety but lacks the pyrrolidine and diaminohexanoic components.

Uniqueness: The uniqueness of (S)-2-((S)-1-(2-((S)-2,6-Diaminohexanamido)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

185312-00-9

Molecular Formula

C19H35N5O5

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H35N5O5/c1-12(2)10-14(19(28)29)23-18(27)15-7-5-9-24(15)16(25)11-22-17(26)13(21)6-3-4-8-20/h12-15H,3-11,20-21H2,1-2H3,(H,22,26)(H,23,27)(H,28,29)/t13-,14-,15-/m0/s1

InChI Key

LSULGGWQWMXIKB-KKUMJFAQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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